Adb-P7aica
Description
Structure
2D Structure
Properties
CAS No. |
2366273-07-4 |
|---|---|
Molecular Formula |
C19H28N4O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-pentylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-7-11-23-12-14(13-9-8-10-21-17(13)23)18(25)22-15(16(20)24)19(2,3)4/h8-10,12,15H,5-7,11H2,1-4H3,(H2,20,24)(H,22,25)/t15-/m1/s1 |
InChI Key |
QDZHLYBDQFZWCJ-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCN1C=C(C2=C1N=CC=C2)C(=O)N[C@H](C(=O)N)C(C)(C)C |
Canonical SMILES |
CCCCCN1C=C(C2=C1N=CC=C2)C(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adb-P7aica involves the preparation of amino acid-derived synthetic cannabinoid receptor agonists. The process typically includes the use of valine, tert-leucine, and phenylalanine amino acids . The synthetic route involves the formation of carboxamides through reactions with indole, indazole, and 7-azaindole derivatives . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Adb-P7aica undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its activity as a cannabinoid receptor agonist.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically modified versions of this compound with enhanced or altered cannabinoid receptor activity . These modifications can lead to variations in the compound’s potency and efficacy as a synthetic cannabinoid receptor agonist .
Scientific Research Applications
Adb-P7aica has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors . In biology, it is used to investigate the effects of synthetic cannabinoids on cellular signaling pathways and receptor activation . In medicine, this compound is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders .
Mechanism of Action
The mechanism of action of Adb-P7aica involves its interaction with cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite . This compound acts as an agonist at these receptors, mimicking the effects of THC and leading to the activation of downstream signaling pathways . This activation results in the pharmacological effects associated with synthetic cannabinoids, such as altered perception and mood .
Comparison with Similar Compounds
Core Structural Variations
ADB-P7AICA belongs to a family of SCRAs sharing amino acid-derived side chains (valine, tert-leucine, phenylalanine) and heterocyclic cores (indole, indazole, 7-azaindole). Key analogs include:
Table 1: Structural Features of this compound and Analogs
| Compound | Core Structure | Amino Acid Side Chain | Substituents |
|---|---|---|---|
| This compound | 7-Azaindole | tert-Leucine (ADB) | Pentyl chain |
| ADB-BUTINACA | Indazole | tert-Leucine (ADB) | Butyl chain |
| APP-BUTINACA | Indazole | Phenylalanine (APP) | Butyl chain |
| 5-Fluoro this compound | 7-Azaindole | tert-Leucine (ADB) | Pentyl chain, 5-fluoro |
Receptor Binding and Functional Activity
Key Findings from In Vitro Studies :
Amino Acid Side Chain Influence: Potency Ranking: tert-Leucine (ADB) > Valine (AB) > Phenylalanine (APP). this compound (tert-leucine) exhibits ~10-fold higher CB1 affinity than APP-BUTINACA (phenylalanine).
Core Structure Impact :
- Potency Ranking : Indazole > Indole > 7-Azaindole.
- ADB-BUTINACA (indazole) shows superior CB1 binding (Ki = 0.299 nM) compared to this compound (7-azaindole, Ki = 1.02 nM).
Table 2: Receptor Affinity (Ki, nM) and Functional Activity
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | EC50 (CB1, nM) | Efficacy (βarr2 Recruitment) |
|---|---|---|---|---|
| This compound | 1.02 | 3.75 | 3.1 | Full Agonist |
| ADB-BUTINACA | 0.299 | 0.912 | 0.7 | Full Agonist |
| APP-BUTINACA | 538 | 2190 | 89.4 | Partial Agonist |
In Vivo Potency and Pharmacological Effects
In murine models, this compound and analogs induce hypothermia, a proxy for CB1 activation:
- ADB-BUTINACA : ΔT = 6°C at 0.1 mg/kg.
- This compound : ΔT = 6°C at 3 mg/kg.
- APP-BUTINACA: No hypothermia at 10 mg/kg .
Potency Ranking : ADB-BUTINACA > this compound > APP-BUTINACA.
Biological Activity
ADB-P7AICA, a synthetic cannabinoid, has garnered attention due to its potent biological activity and implications for human health. This article reviews the pharmacological properties, metabolism, and case studies associated with this compound, drawing from various research findings.
This compound belongs to the class of synthetic cannabinoids that act on cannabinoid receptors in the body. It is derived from the 7-azaindole structure, which modifies its interaction with cannabinoid receptors compared to other synthetic cannabinoids like ADB-BUTINACA. The compound primarily acts as a full agonist at both CB1 and CB2 receptors, exhibiting a higher affinity for CB1 receptors.
Receptor Affinity
Research indicates that this compound has significant binding affinities:
- CB1 receptor :
- CB2 receptor :
The efficacy at these receptors suggests a strong potential for psychoactive effects, similar to those of natural cannabinoids like THC .
Dose-Dependent Effects
In vivo studies have demonstrated that this compound induces pronounced hypothermic effects in mice at doses as low as . The compound's potency was evaluated through various behavioral assays:
- Core body temperature decrease : Maximum drop of approximately at .
- Hypolocomotion : Significant reduction in locomotor activity observed post-administration .
Metabolism and Pharmacokinetics
This compound undergoes phase I metabolism primarily through hydroxylation and amide hydrolysis. Studies have identified several metabolites in human urine, indicating a complex metabolic pathway:
- Main Metabolites : Hydroxylated forms and amide hydrolysis products.
- Detection Window : The compound remains detectable in urine for over 65 hours post-ingestion, with a concentration-time profile best described by a two-phase pharmacokinetic model .
Polydrug Use and Toxicity
One notable case involved a polydrug user who consumed this compound alongside fentanyl, leading to acute respiratory depression and subsequent death. This incident underscores the dangers associated with synthetic cannabinoids when combined with opioids .
Clinical Observations
Reports indicate that users exhibit severe toxicity symptoms including lethargy and altered mental status. In emergency settings, naloxone administration has shown limited efficacy in reversing symptoms associated with this compound intoxication .
Comparative Analysis of Synthetic Cannabinoids
To provide a clearer understanding of this compound's biological activity relative to other synthetic cannabinoids, the following table summarizes key pharmacological data:
| Compound | Receptor Affinity (CB1) | Receptor Affinity (CB2) | Hypothermic Effect (mg/kg) | Metabolites Detected |
|---|---|---|---|---|
| This compound | 0.299 nM | 0.912 nM | 0.1 | Yes |
| ADB-BUTINACA | 0.067 nM | 0.11 nM | 0.5 | Yes |
| MDMB-4en-PINACA | 0.038 nM | 0.15 nM | 0.2 | Yes |
Q & A
Q. How can researchers ensure reproducibility in this compound studies amid batch-to-batch variability?
- Solution : Implement strict quality control (QC) measures:
- Batch-specific NMR and mass spectra documentation .
- Purity thresholds (>95%) enforced via orthogonal analytical methods (HPLC-UV, GC-MS) .
Data Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
